3-Isopropyl-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide
CAS No.: 1284271-97-1
Cat. No.: VC4227118
Molecular Formula: C17H22N4O
Molecular Weight: 298.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1284271-97-1 |
|---|---|
| Molecular Formula | C17H22N4O |
| Molecular Weight | 298.39 |
| IUPAC Name | 5-propan-2-yl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C17H22N4O/c1-11(2)14-7-5-13(6-8-14)10-18-21-17(22)16-9-15(12(3)4)19-20-16/h5-12H,1-4H3,(H,19,20)(H,21,22)/b18-10+ |
| Standard InChI Key | UUYSUYUPTJNPDE-VCHYOVAHSA-N |
| SMILES | CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C(C)C |
Introduction
3-Isopropyl-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound belonging to the pyrazole class, which is known for its diverse pharmacological properties. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and anti-cancer effects.
Synthesis and Characterization
The synthesis of 3-Isopropyl-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide typically involves a condensation reaction between isopropyl pyrazole and 4-isopropylbenzaldehyde, followed by the introduction of a carbohydrazide moiety. The reaction conditions often involve refluxing the reactants in a suitable solvent like ethanol, followed by purification through recrystallization.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Biological Activities and Potential Applications
Pyrazole derivatives, including 3-Isopropyl-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide, have shown significant biological activities. These compounds are known for their anti-inflammatory, analgesic, and anti-cancer properties, making them potential therapeutic agents.
Potential Applications
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Pharmaceuticals: Due to their pharmacological properties, these compounds are being explored for use in the development of new drugs targeting various diseases.
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Materials Science: The unique chemical structure of these compounds also makes them candidates for applications in materials science.
Safety and Hazards
The safety profile of 3-Isopropyl-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide includes potential hazards such as skin irritation, serious eye irritation, and respiratory tract irritation. Handling this compound requires appropriate protective measures and adherence to safety protocols.
Hazard Classification
| Hazard Code | Description |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Research Findings and Future Directions
Research on pyrazole derivatives, including 3-Isopropyl-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide, continues to explore their therapeutic potential. Studies have shown promising results in various biological models, indicating potential applications in medicine.
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